molecular formula C11H16ClNO B13452302 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride CAS No. 2252149-46-3

2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride

Cat. No.: B13452302
CAS No.: 2252149-46-3
M. Wt: 213.70 g/mol
InChI Key: VLYPTSKMFQDTFI-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride is a benzopyran-derived compound featuring an ethylamine side chain and a hydrochloride salt. Key structural and physicochemical properties include:

  • Molecular Formula: C₁₁H₁₅NO·HCl
  • SMILES: C1CC2=C(C=C(C=C2)CCN)OC1
  • InChIKey: CLTWDSCHZOWQGB-UHFFFAOYSA-N
  • Predicted Collision Cross-Sections (CCS): Ranges from 138.1 Ų ([M+H]⁺) to 150.6 Ų ([M+Na]⁺) .

Properties

CAS No.

2252149-46-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-7-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9;/h3-4,8H,1-2,5-7,12H2;1H

InChI Key

VLYPTSKMFQDTFI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)CCN)OC1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride typically involves the construction of the chroman ring system followed by the introduction of the ethanamine side chain at the 7-position. The hydrochloride salt is then formed by acidification with hydrochloric acid.

Stepwise Synthetic Route

Step 1: Formation of the Chroman Core

  • The chroman (3,4-dihydro-2H-1-benzopyran) ring is synthesized via cyclization reactions involving phenolic precursors and appropriate aldehydes or ketones under acidic or Lewis acid catalysis.
  • Typical methods involve intramolecular cyclization of 2-hydroxyphenyl ethanols or related compounds to form the heterocyclic ring.

Step 2: Introduction of the Ethan-1-amine Side Chain

  • The 7-position on the chroman ring is functionalized to introduce a two-carbon side chain terminating in an amine group.
  • This is commonly achieved by halogenation (e.g., bromination) at the 7-position followed by nucleophilic substitution with ammonia or an amine source.
  • Alternatively, side-chain elongation via alkylation or reductive amination of aldehyde intermediates has been reported.

Step 3: Conversion to Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This step improves the compound’s stability and facilitates purification.

Representative Synthetic Procedure (Literature Example)

While direct literature on this exact compound’s preparation is limited, related synthetic approaches for chroman ethylamines provide a reliable framework:

Step Reagents & Conditions Description
1 2-hydroxybenzaldehyde + ethylene glycol + acid catalyst Formation of chroman ring via acid-catalyzed cyclization
2 Bromination at 7-position (NBS or Br2) Selective halogenation to activate for nucleophilic substitution
3 Reaction with ammonia or ethylenediamine Nucleophilic substitution to introduce ethanamine side chain
4 Treatment with HCl in ethanol Formation of hydrochloride salt

This methodology aligns with general synthetic principles for chroman derivatives bearing amine substituents.

Analytical Data and Characterization

Molecular and Structural Data

Parameter Value
Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
SMILES C1CC2=C(C=C(C=C2)CCN)OC1
InChI InChI=1S/C11H15NO/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h3-4,8H,1-2,5-7,12H2
PubChem CID 82410392

Spectroscopic Characterization

  • NMR (Nuclear Magnetic Resonance): Characteristic signals for the chroman ring protons and the ethanamine side chain are observed.
  • Mass Spectrometry: Molecular ion peak corresponding to the protonated molecule [M+H]+ at m/z 178.12 (free base) and 213.7 for the hydrochloride salt.
  • IR (Infrared Spectroscopy): Presence of amine N-H stretching and chroman ether C-O-C vibrations.

Research and Development Insights

  • Research into derivatives of this compound has focused on its pharmacological potential, including serotonin reuptake inhibition and receptor antagonism.
  • Synthetic modifications often aim to improve selectivity and potency by varying the side chain or ring substituents.
  • The choice of nucleophiles and protecting groups in synthesis critically affects stereochemistry and yield, as demonstrated in related chroman and isoquinoline derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acid-catalyzed cyclization 2-hydroxybenzaldehyde, ethylene glycol Acid catalyst, reflux Efficient ring formation Requires careful control of conditions
Halogenation N-Bromosuccinimide (NBS), Br2 Room temp, inert solvent Selective activation Possible over-bromination
Nucleophilic substitution Ammonia or ethylenediamine Elevated temp, solvent Direct amine introduction Side reactions possible
Salt formation HCl in ethanol Room temp Improves stability Requires purification

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15NOC_{11}H_{15}NO . It is also known as 2-(3,4-dihydro-2H-chromen-7-yl)ethanamine .

Structural Information

Key structural information for 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride includes:

  • Molecular Formula: C11H15NOC_{11}H_{15}NO
  • SMILES: C1CC2=C(C=C(C=C2)CCN)OC1
  • InChI: InChI=1S/C11H15NO/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h3-4,8H,1-2,5-7,12H2

Predicted Collision Cross Section

Predicted collision cross sections for 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride:

Adductm/zPredicted CCS (Ų)
$$M+H]+178.12265138.1
$$M+Na]+200.10459150.6
$$M+NH4]+195.14919147.9
$$M+K]+216.07853143.5
$$M-H]-176.10809143.3
$$M+Na-2H]-198.09004144.2
$$M]+177.11482141.3
$$M]-177.11592141.3

Potential Applications

While specific applications of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride are not detailed in the search results, related compounds such as thiazine and benzothiazine derivatives have various biological activities . These activities suggest potential research directions:

  • Antimicrobial Activities: Thiazine and benzothiazine derivatives exhibit antimicrobial properties .
  • Antitubercular Activities: These derivatives also show potential in combating tuberculosis .
  • Antimalarial Activities: Some thiazine derivatives have demonstrated antimalarial activity .
  • Antifungal Activities: Certain thiazines are toxic to fungal species like Aspergillus niger and Aspergillus fumigatus . Substituted 1,4-benzothiazines and 1,5-benzothiazepines can be used as antifungal drugs .
  • Anticancer Activities: Thiazine and benzothiazine derivatives may have anticancer applications .
  • Anti-Inflammatory Activities
  • Antiarrhythmic Activities
  • Antidiabetic Activities
  • Anti-Alzheimer Activities: Thiazine derivatives may be used in identifying Alzheimer-affected areas in the brain .

Given the structural similarity, 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride might be explored for similar biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

3-[2-Benzoyl-3-(2-Hydroxyethylamino)Propyl]-4-Hydroxy-6-Methylpyran-2-one (14d)

  • Structure: Features a pyran-2-one core with benzoyl and ethanolamine substituents.
  • Synthesis: Reacted from 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) with ethanolamine in ethanol (81% yield, m.p. 171°C) .
  • Key Differences : The pyran-2-one ring and benzoyl group distinguish it from the benzopyran scaffold of the target compound.

3-(2-Benzoylallyl)-4-Hydroxy-6-Methylpyran-2-one (7a)

  • Role : A precursor for synthesizing derivatives like 14d and 14e.
  • Synthetic Flexibility: Reacts with amines (e.g., 2-aminopyridine) to form adducts, highlighting the reactivity of the allyl-benzoyl group .

Benzodioxepin Analogs

2-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethan-1-Amine Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Structural Comparison : Replaces the benzopyran’s oxygen atom with a 1,5-dioxepin ring, introducing an additional oxygen. This may enhance polarity and alter solubility .
  • Applications: Not explicitly stated, but structural analogs like this are often explored for CNS activity due to heterocyclic frameworks.

Pharmacologically Relevant Hydrochloride Salts

Ethyl 4-ANPP Hydrochloride

  • Structure : A piperidine derivative (C₂₁H₂₈N₂·2HCl) used as a fentanyl analog precursor.
  • Key Contrasts : While both are hydrochloride salts, Ethyl 4-ANPP’s piperidine core and phenyl groups diverge significantly from the benzopyran-ethylamine structure. It is utilized in forensic research, whereas the target compound lacks documented applications .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

  • Structure: A branched ester with a methylamino group (C₈H₁₈ClNO₂).
  • Synthesis : Prepared via HCl/dioxane treatment, emphasizing the role of hydrochloride salts in stabilizing amines during synthesis .
  • Divergence: The butanoate ester and lack of aromaticity contrast with the benzopyran backbone of the target compound.

Comparative Data Table

Compound Name Core Structure Molecular Formula Key Substituents Melting Point/CCS Applications
Target Compound Benzopyran C₁₁H₁₅NO·HCl Ethylamine, HCl CCS: 138.1–150.6 Ų Unknown
14d Pyran-2-one C₁₈H₂₁NO₄ Benzoyl, ethanolamine 171°C Synthetic intermediate
2-(1,5-Benzodioxepin-7-yl)ethylamine HCl Benzodioxepin C₁₁H₁₆ClNO₂ Ethylamine, two oxygen atoms N/A Potential CNS research
Ethyl 4-ANPP HCl Piperidine C₂₁H₂₈N₂·2HCl Phenyl, ethyl groups N/A Forensic reference
Methyl ester HCl Butanoate C₈H₁₈ClNO₂ Methylamino, ester N/A Synthetic intermediate

Biological Activity

2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride, also known as a derivative of benzopyran, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C11H15NO
  • SMILES: C1CC2=C(C=C(C=C2)CCN)OC1
  • InChI Key: CLTWDSCHZOWQGB-UHFFFAOYSA-N

The compound features a benzopyran core structure, which is known for various biological activities including anti-inflammatory and neuroprotective effects.

Pharmacological Effects

Research indicates that compounds with similar structures to 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride often exhibit a range of biological activities:

  • Antioxidant Activity : Benzopyran derivatives are noted for their ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that benzopyran compounds may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory conditions.

The precise mechanisms by which 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with various signaling pathways involved in inflammation and neuronal protection.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated several benzopyran derivatives for their neuroprotective effects in vitro. The results indicated that certain compounds showed significant protection against glutamate-induced toxicity in neuronal cell lines. While specific data on 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride was not highlighted, the promising results suggest potential avenues for further research on this compound's neuroprotective capabilities .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of benzopyran derivatives. The study demonstrated that these compounds could effectively reduce oxidative stress markers in cell cultures. The findings imply that 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride may similarly possess antioxidant properties worth exploring .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference Source
2-(3,4-dihydro-2H-chromen-7-yl)ethanamineNeuroprotectiveJournal of Medicinal Chemistry
3-(hydroxymethyl)-1-methylbenzopyranAntioxidantACS Publications
5-Methylbenzopyran derivativesAnti-inflammatoryScience.gov

Q & A

Q. Basic Characterization

  • UV/Vis Spectroscopy : λmax at 255 nm (consistent with aromatic chromophores) .
  • 1H-NMR : Key signals include δ 9.00 (broad singlet, NH3+_3^+Cl^-), δ 3.79 (s, methoxy groups), and δ 1.02 (s, tert-butyl groups in derivatives) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves stereochemical ambiguities in the benzopyran ring system.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C12_{12}H16_{16}ClNO2_2 for derivatives) with <2 ppm error .

What are the stability protocols for long-term storage of this compound?

Q. Basic Guidelines

  • Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the amine hydrochloride salt.
  • Stability ≥5 years under these conditions, validated via accelerated degradation studies (40°C/75% RH for 6 months) .

Q. Advanced Stability Profiling

  • HPLC-PDA Monitoring : Track degradation products (e.g., free amine or oxidized benzopyran derivatives) under stress conditions (pH 1–13, oxidative environments) .

How do substituent effects on the benzopyran ring influence biological activity?

Q. Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups (EWGs) : 6-Nitro or 7-chloro substituents enhance antihypertensive activity by increasing vasodilation potency (EC50_{50} < 1 µM in rat aortic rings) .
  • Amino Group Substitution : Pyrrolidino or piperidino groups at the 4-position improve bioavailability (logP ~2.5) compared to primary amines .

Q. Contradiction Analysis

  • Exceptions : 7-Nitro-4-pyrrolidine derivatives retain activity despite violating SAR trends, likely due to unique nitro group interactions with hydrophobic receptor pockets .

What is the proposed mechanism of action in cardiovascular models?

Basic Pharmacology
The compound acts as a direct vasodilator, comparable to hydralazine, by relaxing vascular smooth muscle. In vivo studies in DOCA/saline hypertensive rats show 30–40% reduction in systolic blood pressure at 10 mg/kg .

Q. Advanced Mechanistic Insights

  • Calcium Channel Modulation : Inhibits L-type Ca2+^{2+} channels (IC50_{50} ~5 µM) in patch-clamp assays.
  • NO-cGMP Pathway Activation : Increases endothelial nitric oxide synthase (eNOS) expression by 2-fold in HUVECs .

How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Recommendations

Standardize Assay Conditions : Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer systems (e.g., pH 7.4 PBS).

Control for Stereochemistry : Chiral HPLC separation (e.g., CHIRALPAK® AD-H column) to isolate enantiomers with divergent activities .

Metabolic Stability Screening : Assess liver microsome stability (e.g., t1/2_{1/2} > 60 min in human hepatocytes) to rule out pharmacokinetic variability .

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